REACTION_CXSMILES
|
[CH:1](O)=[O:2].C(OC(=O)C)(=O)C.[NH2:11][C:12]1[C:17](=[O:18])[C:16]2[CH:19]=[C:20]([O:28][C:29]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=3)[C:21]([NH:23][S:24]([CH3:27])(=[O:26])=[O:25])=[CH:22][C:15]=2[O:14][CH:13]=1.C(OC(C)C)(C)C>C(Cl)Cl>[CH:1]([NH:11][C:12]1[C:17](=[O:18])[C:16]2[CH:19]=[C:20]([O:28][C:29]3[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=3)[C:21]([NH:23][S:24]([CH3:27])(=[O:25])=[O:26])=[CH:22][C:15]=2[O:14][CH:13]=1)=[O:2]
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
30.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
34.6 g
|
Type
|
reactant
|
Smiles
|
NC1=COC2=C(C1=O)C=C(C(=C2)NS(=O)(=O)C)OC2=CC=CC=C2
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1.5 hours at 40°-45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour at 20°-25° C
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting crystal was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetonitrile
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC1=COC2=C(C1=O)C=C(C(=C2)NS(=O)(=O)C)OC2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.3 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |